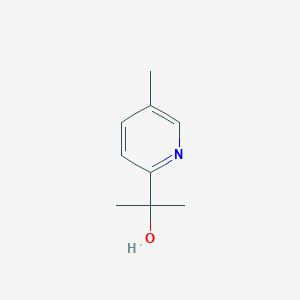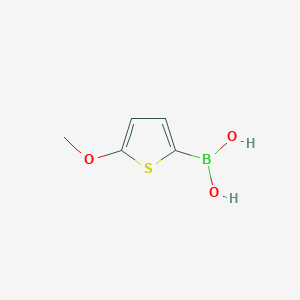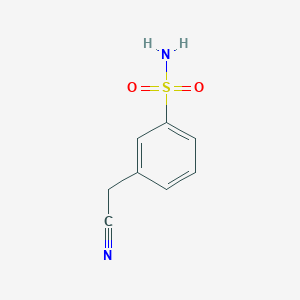
二甲基氨基乙醇锌
描述
zinc;2-(dimethylamino)ethanolate: is a zinc-based reagent that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is commonly used in organic synthesis and catalysis, where it serves as a Lewis base and catalyst .
科学研究应用
Chemistry: zinc;2-(dimethylamino)ethanolate is widely used in organic synthesis as a catalyst and reagent. It facilitates various reactions, including reductions, oxidations, and substitutions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, zinc;2-(dimethylamino)ethanolate is used to study the effects of zinc-based compounds on cellular processes. It has been shown to influence enzyme activity and protein synthesis, making it a useful compound in biochemical studies .
Medicine: It is being investigated for its role in drug delivery systems and as a potential therapeutic agent for various diseases .
Industry: In the industrial sector, zinc;2-(dimethylamino)ethanolate is used in the production of polymers, coatings, and other materials. Its catalytic properties make it an essential component in various manufacturing processes .
作用机制
Target of Action
ZINC N,N-dimethylaminoethoxide, like other zinc-based compounds, primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .
Mode of Action
The compound interacts with its targets by facilitating Zn2+ recruitment to the transmembrane Zn2±binding site . This interaction involves a series of conformational changes in the transporters, ensuring efficient Zn2+ transport . The compound’s mode of action also involves the production of reactive oxygen species, leading to membrane lipid peroxidation .
Biochemical Pathways
ZINC N,N-dimethylaminoethoxide affects several biochemical pathways. Zinc ions (Zn2+), an essential trace element, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc deficiency can cause several human diseases . The compound’s interaction with zinc transporters can influence these pathways and their downstream effects.
Pharmacokinetics
They are mainly distributed to organs such as the liver, lung, and kidney . Most of the nanoparticles are excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .
Result of Action
The primary result of the compound’s action is the regulation of zinc homeostasis within the cell . By interacting with zinc transporters, the compound can influence the concentration of zinc ions within the cell, affecting various cellular processes. In addition, the compound’s antibacterial activity has been noted, with the production of reactive oxygen species leading to membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, proteins, and reducing cell viability .
Action Environment
The action, efficacy, and stability of ZINC N,N-dimethylaminoethoxide can be influenced by various environmental factors. For instance, the bioavailability and toxicity of similar zinc oxide nanoparticles to marine organisms are affected by various environmental factors . .
准备方法
Synthetic Routes and Reaction Conditions: zinc;2-(dimethylamino)ethanolate can be synthesized through the reaction of zinc chloride with N,N-dimethylaminoethanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
ZnCl2+2N,N-dimethylaminoethanol→ZINC N,N-dimethylaminoethoxide+2HCl
Industrial Production Methods: Industrial production of zinc;2-(dimethylamino)ethanolate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: zinc;2-(dimethylamino)ethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo substitution reactions with other organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Zinc oxide and N,N-dimethylaminoethanol.
Reduction: Reduced organic compounds and zinc metal.
Substitution: Substituted organic compounds and zinc chloride.
属性
IUPAC Name |
zinc;2-(dimethylamino)ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10NO.Zn/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVQSACNVOCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[O-].CN(C)CC[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634515 | |
| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51223-30-4 | |
| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)








